4-(2,2,2-Trifluoroethoxy)piperidine
Overview
Description
4-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoroethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 2,2,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents like bromoethane, chloroform, etc.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)benzylamine
- 4-(2,2,2-Trifluoroethoxy)phenol
Uniqueness
4-(2,2,2-Trifluoroethoxy)piperidine is unique due to its piperidine ring structure combined with the trifluoroethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCPYEYZSBYINV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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